molecular formula C18H16N2O3 B363465 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one CAS No. 851989-06-5

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one

Cat. No. B363465
M. Wt: 308.3g/mol
InChI Key: FCUWSFPNYNCXPJ-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound and it’s a significant structure in natural products and drugs . It’s an important type of molecule that plays a main role in cell biology . The indole structure is found in many important synthetic drug molecules .


Synthesis Analysis

Indole derivatives have been synthesized for various biological activities . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . An indole is aromatic and has a molecular formula of C8H7N .


Chemical Reactions Analysis

Indole undergoes electrophilic substitution, mainly at position 3 . Various natural compounds contain indole as a parent nucleus .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure . For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .

Safety And Hazards

The safety and hazards of indole derivatives can vary greatly depending on their specific structure. Some indole derivatives have been found to have cytotoxic properties .

Future Directions

The future research directions in the field of indole derivatives are vast and promising. Due to their diverse biological activities, indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(19-11-9-13-5-1-2-6-14(13)19)10-12-20-15-7-3-4-8-16(15)23-18(20)22/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWSFPNYNCXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one

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